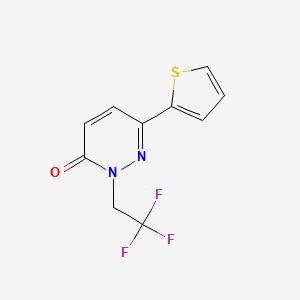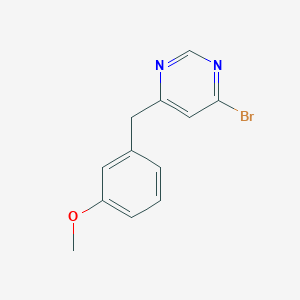
2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features a chloro-substituted pyrimidinyl group attached to a piperidinyl ring, which is further connected to an ethan-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 6-chloropyrimidin-4-yl with piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) to facilitate the formation of the piperidinyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group on the pyrimidinyl ring can be reduced to form an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethanal or 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethanoic acid.
Reduction: 2-(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)ethan-1-ol.
Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives being studied.
Comparaison Avec Des Composés Similaires
2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is structurally similar to other pyrimidine derivatives, such as:
1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
2-Chloropyridine-4-methanol
Uniqueness: What sets this compound apart from these compounds is its specific structural arrangement, which may confer unique chemical and biological properties. For instance, the presence of the piperidinyl ring and the ethan-1-ol group may influence its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
2-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-10-7-11(14-8-13-10)15-4-1-9(2-5-15)3-6-16/h7-9,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYPNGCIELMUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















